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Abstract

Initially overlooked as an inactive metabolite of the Renin-Angiotensin System (RAS),
Angiotensin-(1-7) [Ang-(1-7)] has emerged as a pleiotropic hormone with significant biological
actions, many of which directly counteract the effects of the system's primary effector,
Angiotensin Il (Ang Il). The discovery of its dedicated receptor, Mas, and a key synthesizing
enzyme, Angiotensin-Converting Enzyme 2 (ACE2), solidified the existence of a protective axis
within the RAS, now known as the ACE2/Ang-(1-7)/Mas axis. This axis is a critical regulator of
cardiovascular and neurological function, exerting vasodilatory, anti-proliferative, anti-
inflammatory, and neuroprotective effects. This guide provides a comprehensive overview of
the discovery and history of Ang-(1-7), details key experimental methodologies, summarizes
critical quantitative data, and illustrates the core signaling pathways.

Discovery and History: A Paradigm Shift in the
Renin-Angiotensin System

The understanding of the Renin-Angiotensin System has evolved from a linear cascade
culminating in the vasoconstrictor Ang Il to a more complex, balanced system with opposing
arms. The discovery of Ang-(1-7) was central to this paradigm shift.
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o Early Observations and First Biological Activity (Pre-1990s): For decades after the discovery
of Ang I, smaller peptide fragments were considered mere breakdown products. This view
began to change in 1988 when two pivotal discoveries were made. Santos et al.
demonstrated that Ang-(1-7) was a principal product of Angiotensin | metabolism in brain
tissue, formed independently of Angiotensin-Converting Enzyme (ACE).[1][2][3][4] In the
same year, Schiavone et al. reported the first biological action of the heptapeptide: its ability
to stimulate vasopressin release from hypothalamic explants.[1][2][4] The first in vivo
cardiovascular effects were described a year later by Campagnole-Santos et al.[4]

e The Search for a Unique Receptor (1990s): Researchers observed that the physiological
effects of Ang-(1-7), such as vasodilation and modulation of the baroreflex, were distinct from
and often opposed to those of Ang Il.[1] Furthermore, these actions were not blocked by AT1
or AT2 receptor antagonists, providing strong evidence for a novel, specific receptor.[1][5]
This hypothesis was significantly bolstered in 1994 with the development of a selective Ang-
(1-7) antagonist, [D-Ala’]-Ang-(1-7), commonly known as A-779.[1][6]

« ldentification of Key Components: ACE2 and the Mas Receptor (2000-2003): The molecular
components of the protective axis were unveiled in the early 2000s.

o ACEZ2 Discovery (2000): Two independent groups discovered ACE2, a homolog of ACE.[2]
[4] It was soon demonstrated that ACE2 efficiently cleaves Ang Il to form Ang-(1-7),
establishing the primary enzymatic pathway for its production and positioning ACE2 as a
critical node in the balance between the RAS arms.[2]

o Mas Receptor Identification (2003): The final piece of the puzzle was put in place when
Santos and colleagues definitively identified the G protein-coupled receptor Mas as the
endogenous receptor for Ang-(1-7).[1][7] Using Mas-deficient (knockout) mice, they
demonstrated a complete lack of Ang-(1-7) binding in the kidney and an abolished
physiological response (antidiuresis).[7] Concurrently, they showed specific binding of
radiolabeled Ang-(1-7) to Mas-transfected cells.[7]

This series of discoveries firmly established the ACE2/Ang-(1-7)/Mas axis as the protective,
counter-regulatory arm of the RAS, launching a new era of research into its therapeutic
potential for cardiovascular, renal, and neurological diseases.[8][9]

Table 1: Timeline of Key Discoveries
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Synthesis and Metabolism

Ang-(1-7) is formed through multiple enzymatic pathways and is itself a substrate for further

metabolism, highlighting the dynamic regulation of the RAS.

Synthesis Pathways:
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e From Angiotensin Il (Primary Pathway): The enzyme ACE2 cleaves the C-terminal
phenylalanine from Ang Il to generate Ang-(1-7). This is considered the most kinetically
favored pathway.[8][10][11]

e From Angiotensin I: Ang-(1-7) can be formed directly from Ang | through the action of
endopeptidases such as Neprilysin (NEP), Prolylendopeptidase (PEP), and Thimet
Oligopeptidase (TOP).[3][10][12]

e From Angiotensin-(1-9): ACE2 can cleave Ang | to form Ang-(1-9), which is then converted to
Ang-(1-7) by ACE or NEP.[10][12]

Metabolism and Degradation:

o Cleavage by ACE: Ang-(1-7) is a substrate for ACE, which removes the C-terminal dipeptide
to form the inactive fragment Ang-(1-5).[8]

o Other Pathways: NEP can degrade Ang-(1-7) to Ang-(1-4).[4][13] The peptide can also be
converted to Alamandine via decarboxylation.[8]

Quantitative Data

The concentration of Ang-(1-7) varies significantly between systemic circulation and local tissue
systems, where it often exerts its primary effects.

Concentration Measurement

Sample Type Organism Reference(s
A L < Range Method (s)
Radioimmunoass
Plasma Human 1.0 - 9.5 pmol/L [12][14]
ay (RIA)
o RIA-HPLC /
Brain Tissue Rat fmol/g range [12]
HPLC-MS
_ 62.6 £ 22.6
Urine Human (Normal) RIA [15]
pmol/L
i Human 39.4+18.0
Urine ] RIA [15]
(Hypertensive) pmol/L
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Key Experimental Protocols

The characterization of the Ang-(1-7) system relied on the development of specific and
sensitive methodologies for its measurement and functional assessment.

Measurement of Ang-(1-7) by Radioimmunoassay (RIA)
with HPLC

This method combines the sensitivity of RIA with the specificity of High-Performance Liquid
Chromatography (HPLC) to accurately quantify the peptide.

Methodology:

e Blood/Tissue Collection: Samples must be collected into a pre-chilled cocktail of protease
inhibitors (e.g., EDTA, o-phenanthroline, pepstatin A, and a renin inhibitor) to prevent the ex
Vivo generation or degradation of angiotensin peptides.[14][15]

o Peptide Extraction: Samples are subjected to solid-phase extraction. Typically, plasma or
tissue homogenates are passed through C18 or phenyl-silylsilica cartridges, which bind the
peptides.[14][15]

 Purification and Separation (HPLC): The extracted peptides are eluted and separated using
reverse-phase HPLC. Fractions are collected at timed intervals.[15]

o Quantification (RIA): Each fraction is analyzed by RIA. This involves competitive binding
between the Ang-(1-7) in the sample and a radiolabeled tracer (e.g., 2°I-Ang-(1-7)) for a
limited number of binding sites on a highly specific polyclonal antibody raised against Ang-(1-
7).[14]

o Data Analysis: The amount of radioactivity in the bound fraction is inversely proportional to
the concentration of unlabeled Ang-(1-7) in the sample. A standard curve is generated to
calculate the concentration in the unknown samples. The immunoreactive peak that co-
elutes with a synthetic Ang-(1-7) standard is quantified.[15]

Receptor Binding Assay
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This assay was critical in identifying Mas as the Ang-(1-7) receptor by measuring the direct

interaction between the ligand and the receptor.

Methodology:

Preparation of Membranes: Cell membranes are prepared from either Mas-transfected cells
(e.g., CHO, HEK) or from tissues of wild-type and Mas-knockout animals.[7]

Binding Reaction: Membranes are incubated in a buffer solution containing a constant
amount of radiolabeled 12°1-Ang-(1-7).

Determining Specificity: Two sets of reactions are run in parallel:
o Total Binding: Membranes + 12°|-Ang-(1-7).

o Non-specific Binding: Membranes + 12°|-Ang-(1-7) + a large excess of unlabeled ("cold")
Ang-(1-7).

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap
the membranes with the bound ligand while allowing the unbound ligand to pass through.

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis: Specific Binding is calculated as Total Binding minus Non-specific Binding.
Saturation binding experiments, where the concentration of the radioligand is varied, can be
used to determine the binding affinity (Kd) and receptor density (Bmax).

Functional Assay: Vascular Reactivity in Isolated Aortic
Rings

This ex vivo assay measures the direct effect of Ang-(1-7) on blood vessel tone and was used

to demonstrate the functional role of the Mas receptor in mediating vasodilation.

Methodology:

Tissue Preparation: Aortas are harvested from wild-type and Mas-knockout mice. The
vessels are cleaned of surrounding tissue and cut into 2-3 mm rings.[7]
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e Mounting: Rings are mounted in an organ bath chamber filled with a physiological salt
solution, gassed with 95% 02/5% COz, and maintained at 37°C. The rings are connected to
an isometric force transducer to record changes in tension.

o Equilibration and Pre-constriction: The rings are allowed to equilibrate under a resting
tension. To study vasodilation, the vessels are first pre-constricted with a vasoconstrictor
agent such as phenylephrine or U-46619 to induce a stable tone.

o Experimental Protocol: Once a stable contraction is achieved, cumulative concentrations of
Ang-(1-7) are added to the organ bath. The resulting relaxation (decrease in tension) is
recorded.

e Pharmacological Controls: To confirm receptor specificity, experiments are repeated in the
presence of the Mas receptor antagonist A-779. The absence of a relaxation response in
vessels from Mas-knockout mice or in the presence of A-779 confirms that the effect is Mas-
dependent.[7]

Signaling Pathways and Visualizations

Ang-(1-7) binding to the Mas receptor initiates a cascade of intracellular signals that mediate its
protective effects.

Diagram 1: The Renin-Angiotensin System (RAS) Axes

The RAS is balanced by a classical "pressor" arm and a protective "depressor" arm.
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Classical (Pressor) Axis
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Caption: Logical relationship of the classical and protective arms of the Renin-Angiotensin

System.

Diagram 2: Angiotensin-(1-7) Sighaling Pathway via Mas
Receptor

Activation of the Mas receptor by Ang-(1-7) triggers multiple downstream pathways associated

with cardioprotection and neuroprotection.
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Caption: Downstream signaling cascade following Ang-(1-7) binding to its Mas receptor.
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Diagram 3: Experimental Workflow for Ang-(1-7)
Measurement by RIA-HPLC

This workflow illustrates the key steps required for the accurate quantification of Ang-(1-7) from

a biological sample.
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Caption: A typical experimental workflow for quantifying Ang-(1-7) using RIA-HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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